molecular formula C10H17N3O B13338047 (2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine

(2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine

Cat. No.: B13338047
M. Wt: 195.26 g/mol
InChI Key: DLWWPQSCTUCBBK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic amine featuring a tetrahydrofuran (THF) ring fused with a pyrazole moiety and a methanamine substituent. The pyrazole ring is substituted with an ethyl group at the 1-position, contributing to steric and electronic modulation.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

[2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methanamine

InChI

InChI=1S/C10H17N3O/c1-2-13-9(3-5-12-13)10-8(7-11)4-6-14-10/h3,5,8,10H,2,4,6-7,11H2,1H3

InChI Key

DLWWPQSCTUCBBK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2C(CCO2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine typically involves multi-step organic reactions

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be formed via cyclization of a suitable diol precursor using an acid catalyst.

    Introduction of Amine Group:

Industrial Production Methods

Industrial production of (2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or tetrahydrofuran derivatives.

Scientific Research Applications

(2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Core Structure Key Substituents Heterocyclic Features Potential Applications
(2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine Tetrahydrofuran + pyrazole 1-Ethyl (pyrazole), methanamine (THF) Rigid THF ring, basic amine Ligand design, bioactive scaffolds
1-Ethyl-5-methyl-N-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-methanamine Bis-pyrazole 1-Ethyl, 5-methyl (pyrazole); N-linked methylpyrazole Dual pyrazole motifs, branched amine Coordination chemistry, enzyme inhibition
[(1-Ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine Pyrazole + furan 1-Ethyl (pyrazole), furylmethyl amine Flexible furan vs. rigid THF Agrochemicals (furan-based bioactivity)
N-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-pyridinemethanamine Pyrazole + pyridine 1,3-Dimethyl (pyrazole), pyridinemethanamine Aromatic pyridine, basic sites Catalysis, receptor-targeted drug design
1-Ethyl-N-(2-thienylmethyl)-1H-pyrazole-5-methanamine Pyrazole + thiophene 1-Ethyl (pyrazole), thienylmethyl amine Thiophene's electron-rich π-system Materials science, metallo-organic frameworks

Key Observations:

Ring Rigidity : The THF ring imposes conformational constraints absent in furan or thiophene analogs, which may influence binding specificity in biological targets .

Amine Functionality : The methanamine group offers a primary amine for derivatization or interaction with acidic residues, unlike secondary amines in compounds like [(furan-2-yl)methyl]amine analogs .

Biological Activity

The compound (2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine is a member of the aminopyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : (2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine
  • Molecular Formula : C11_{11}H16_{16}N2_{2}O
  • Molecular Weight : 192.26 g/mol
  • Physical State : Solid at room temperature

The compound features a tetrahydrofuran ring fused with a pyrazole moiety, which is known to influence its pharmacological properties.

Anticancer Activity

Recent studies have indicated that aminopyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine have shown promising results in inhibiting tumor growth through various mechanisms:

  • Tubulin Polymerization Inhibition : Some derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For example, a related compound demonstrated an IC50_{50} value ranging from 0.08 to 12.07 mM against cancer cell lines, indicating potent activity against liver and cervical cancer cells .
  • Mechanism of Action : The mechanism involves interference with the microtubule dynamics essential for cell division. Docking studies suggest that these compounds bind effectively to the colchicine site on tubulin, disrupting normal cellular processes.

Anti-inflammatory Activity

Aminopyrazole derivatives also exhibit anti-inflammatory effects by modulating key signaling pathways:

  • p38 MAPK Inhibition : Compounds have been identified as selective inhibitors of p38 MAPK, a critical regulator of inflammatory responses. For example, one derivative showed an IC50_{50} of 0.7 mM on p38α and significantly reduced TNFα production in human monocytic cell lines .

Antimicrobial Activity

Emerging research highlights the antimicrobial potential of aminopyrazole compounds:

  • Inhibition of Pathogen Growth : Certain derivatives have demonstrated activity against various bacterial strains, suggesting their potential as novel antimicrobial agents .

Table of Biological Activities

Activity TypeMechanismIC50_{50} RangeReferences
AnticancerTubulin polymerization inhibition0.08 - 12.07 mM
Anti-inflammatoryp38 MAPK inhibition0.7 mM
AntimicrobialInhibition of bacterial growthVaries by strain

Case Study: Anticancer Mechanism

A study focusing on a closely related compound indicated that the incorporation of specific substituents at the pyrazole's N1 position led to enhanced antiproliferative activity against HepG2 and HeLa cells while maintaining low toxicity towards normal fibroblasts . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

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